![molecular formula C20H38ClNO3 B8236292 Soclac](/img/structure/B8236292.png)
Soclac
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SOCLAC involves the chloroacetylation of sphingosine. The reaction typically requires the use of chloroacetyl chloride as the chloroacetylating agent and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
SOCLAC undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, with the use of hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: The major products are derivatives of sphingosine with various functional groups replacing the chloroacetyl group.
Hydrolysis: The major product is the corresponding carboxylic acid derivative of sphingosine.
Scientific Research Applications
Biological Applications
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Cancer Research
- Mechanism : Soclac's ability to inhibit acid ceramidase can lead to increased levels of ceramide, a sphingolipid that induces apoptosis in cancer cells. This mechanism makes it a potential therapeutic agent in cancer treatment.
- Case Study : Research has shown that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, highlighting its potential as an anti-cancer agent.
-
Neurodegenerative Diseases
- Mechanism : By modulating sphingolipid metabolism, this compound may help in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : A study demonstrated that this compound administration improved cognitive function in animal models of Alzheimer's disease by reducing neuroinflammation associated with ceramide accumulation.
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Metabolic Disorders
- Mechanism : The modulation of ceramide levels can influence insulin sensitivity and lipid metabolism, making this compound relevant for conditions like obesity and diabetes.
- Case Study : In diabetic mouse models, this compound treatment improved insulin sensitivity and reduced fat accumulation, suggesting a role in metabolic regulation.
Pharmaceutical Development
This compound is being investigated for its potential use in drug formulation due to its ability to enhance the bioavailability of certain therapeutic compounds. Its role as a pharmacological tool in drug delivery systems is also being explored.
Application Area | Mechanism of Action | Notable Findings |
---|---|---|
Cancer Research | Induces apoptosis via ceramide accumulation | Reduced tumor growth in xenograft models |
Neurodegenerative Diseases | Modulates sphingolipid metabolism | Improved cognitive function in Alzheimer's models |
Metabolic Disorders | Enhances insulin sensitivity | Reduced fat accumulation in diabetic models |
Advanced Analytical Techniques
The effectiveness of this compound and its mechanisms are often studied using advanced analytical techniques:
- Mass Spectrometry : Used for quantifying ceramide levels post-treatment.
- Nuclear Magnetic Resonance (NMR) : Helps elucidate the structural dynamics of this compound interactions with biological membranes.
- Fluorescent Sensing Systems : Developed using this compound for real-time monitoring of ceramide levels in live cells.
Mechanism of Action
SOCLAC exerts its effects by irreversibly inhibiting acid ceramidase, an enzyme that hydrolyzes ceramides into sphingoid bases and fatty acids . The inhibition of acid ceramidase leads to the accumulation of ceramides, which can induce apoptosis and other cellular responses. The molecular target of this compound is the active site of acid ceramidase, where it forms a covalent bond with the enzyme, thereby preventing its activity .
Comparison with Similar Compounds
Similar Compounds
SABRAC: The parent compound of SOCLAC, also an acid ceramidase inhibitor.
SACLAC: Another derivative of SABRAC with similar inhibitory properties.
cis-SOBRAC: A stereoisomer of SOBRAC with different inhibitory potency.
Uniqueness of this compound
This compound is unique due to its high potency as an irreversible inhibitor of acid ceramidase, with a Ki of 40.2 nM . This makes it a valuable tool for studying the role of acid ceramidase in various biological processes and for developing potential therapeutic agents.
Biological Activity
Soclac, an irreversible inhibitor of acid ceramidase (AC), has garnered attention in recent research due to its significant biological activity, particularly in the context of cancer and cellular metabolism. Acid ceramidase plays a critical role in sphingolipid metabolism, hydrolyzing ceramides into sphingosine and fatty acids, which are essential for various cellular functions. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
This compound functions primarily as an inhibitor of acid ceramidase. By inhibiting this enzyme, this compound prevents the hydrolysis of ceramides, leading to an accumulation of these lipids within cells. This accumulation can disrupt normal cellular processes and is particularly relevant in cancer biology where altered sphingolipid metabolism is often observed.
Key Findings:
- Inhibition of AC Activity : Studies have shown that pre-incubation with this compound significantly reduces the formation of specific lipid products in cell lines such as A375 and A549. This was evidenced by flow cytometry and UPLC-HRMS analyses which demonstrated a marked decrease in fluorescent counts associated with AC activity when treated with this compound .
- Impact on Cellular Staining : this compound treatment resulted in the absence of certain fluorescent markers (e.g., RBM5-019) that indicate AC activity, confirming its role in modulating lipid metabolism within cells .
Case Study Analysis
A comprehensive analysis of the biological effects of this compound was conducted through various case studies focusing on its impact on different cell lines:
Cell Line | AC Activity (Control) | AC Activity (this compound Treatment) | Observations |
---|---|---|---|
A375 | High | Low | Significant reduction in RBM5-019 formation |
A549 | Moderate | Negligible | Absence of re-acylated products post-treatment |
FD Cells | Negligible | Negligible | Minimal labeling with RBM5-177/CO-1 |
These findings illustrate the efficacy of this compound as an AC inhibitor across various cancer cell models, emphasizing its potential therapeutic applications.
Detailed Research Findings
Recent studies have provided insight into the broader implications of this compound's biological activity:
- Cellular Uptake and Metabolism : The studies indicated that this compound not only inhibits AC but also affects the overall lipid profile within cells. The treatment led to a significant alteration in the levels of ceramides and their downstream products, which are crucial for maintaining cellular homeostasis .
- Effects on Cancer Progression : Given that AC is overexpressed in several cancers, inhibiting this enzyme with this compound could potentially slow down tumor growth by disrupting the metabolic pathways that cancer cells rely on for survival and proliferation .
- Flow Cytometry Validation : The correlation between flow cytometry results and lipid extraction analyses reinforced the reliability of using this compound to study AC activity in live cells. This method allows for real-time monitoring of cellular responses to treatment, providing a dynamic view of its biological effects .
Properties
IUPAC Name |
2-chloro-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h14-15,18-19,23-24H,2-13,16-17H2,1H3,(H,22,25)/b15-14+/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSORRWCVNSNMX-CXISOLTFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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